molecular formula C21H23N3O5 B15087938 Fmoc-DL-citrulline

Fmoc-DL-citrulline

Cat. No.: B15087938
M. Wt: 397.4 g/mol
InChI Key: NBMSMZSRTIOFOK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Fmoc-DL-citrulline can be synthesized through a series of chemical reactions involving the protection of the amino group of citrulline with the Fmoc group. One common method involves the reaction of citrulline with Fmoc-chloride in the presence of a base such as sodium carbonate . The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of Fmoc-DL-citrulline involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other functional groups. Once incorporated, the Fmoc group can be removed to yield free citrulline, which can participate in various biological processes . Citrulline is converted to arginine in the body, which is a precursor to nitric oxide, a molecule involved in vasodilation and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in that it contains both D- and L-isomers of citrulline, making it a racemic mixture. This can be advantageous in certain synthetic applications where the presence of both isomers is desired .

Properties

IUPAC Name

5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c22-20(27)23-11-5-10-18(19(25)26)24-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,28)(H,25,26)(H3,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMSMZSRTIOFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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